

# Zervimesine (CT-1812): A Preclinical Toxicology and Safety Profile Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zervimesine** (CT-1812), an investigational small molecule drug developed by Cognition Therapeutics, is a selective sigma-2 ( $\sigma$ 2) receptor antagonist designed to treat neurodegenerative diseases, most notably Alzheimer's disease.[1] Its mechanism of action involves modulating the  $\sigma$ 2 receptor complex, which in turn displaces toxic amyloid-beta (A $\beta$ ) oligomers from neuronal synapses.[1][2][3][4] This is hypothesized to prevent the synaptotoxicity that is a hallmark of Alzheimer's disease, thereby protecting against cognitive decline. While extensive clinical trial data is available, this guide focuses on the publicly available information regarding the preclinical toxicology and safety of **Zervimesine**.

It is important to note that specific quantitative preclinical toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50), are not extensively detailed in the public domain. The available information consistently characterizes **Zervimesine** as being "well-tolerated" in preclinical models, with a favorable safety profile observed in subsequent clinical trials.

## Mechanism of Action and Rationale for Safety

**Zervimesine**'s therapeutic rationale is rooted in its ability to interfere with the binding of toxic A $\beta$  oligomers to the  $\sigma$ 2 receptor complex on neuronal surfaces.[1] This displacement is believed to mitigate the downstream cascade of synaptic damage and neuronal dysfunction.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zervimesine | ALZFORUM [alzforum.org]
- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - UCL Discovery [discovery.ucl.ac.uk]
- 3. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer's disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zervimesine (CT-1812): A Preclinical Toxicology and Safety Profile Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606824#zervimesine-ct-1812-preclinical-toxicology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com